molecular formula C15H12ClN3O3S B5112940 2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide

Cat. No. B5112940
M. Wt: 349.8 g/mol
InChI Key: NEWUWGNDQITBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "CNCA" and is synthesized through a specific method that involves the reaction of various chemicals.

Mechanism of Action

The mechanism of action of CNCA involves its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. It also acts as an anti-inflammatory agent by inhibiting the production of certain cytokines that play a role in inflammation.
Biochemical and Physiological Effects:
CNCA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit certain enzymes that play a role in diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using CNCA in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on CNCA. One direction is to conduct further preclinical studies to better understand its mechanisms of action and potential applications in the treatment of cancer and other diseases. Another direction is to investigate its safety and efficacy in clinical trials to determine its potential as a therapeutic agent. Additionally, further research could explore the development of novel derivatives of CNCA to enhance its anti-tumor effects and reduce potential side effects.

Synthesis Methods

The synthesis of CNCA involves the reaction of 4-chlorobenzoic acid, 4-nitroaniline, and thionyl chloride in the presence of acetic anhydride. The reaction takes place in a solvent, such as dichloromethane, and is carried out under specific conditions of temperature and pressure. The resulting product is purified through various techniques, such as recrystallization, to obtain pure CNCA.

Scientific Research Applications

CNCA has potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells. It has been studied for its anti-tumor effects and has shown promising results in preclinical studies. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit certain enzymes that play a role in diseases such as Alzheimer's.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-11-3-1-10(2-4-11)9-14(20)18-15(23)17-12-5-7-13(8-6-12)19(21)22/h1-8H,9H2,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWUWGNDQITBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide

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